molecular formula C36H62CuO4 B14094354 Copper(2+) dioctadeca-9,12-dienoate CAS No. 53404-08-3

Copper(2+) dioctadeca-9,12-dienoate

Cat. No.: B14094354
CAS No.: 53404-08-3
M. Wt: 622.4 g/mol
InChI Key: CXGHLNDIGXESIH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper(2+) dioctadeca-9,12-dienoate (CAS: 7721-15-5), also termed cupric linoleate, is a coordination complex formed by the reaction of linoleic acid (a polyunsaturated fatty acid with the formula C18H32O2) with copper(II) ions. This compound is structurally characterized by two linoleate anions (C18H31O2<sup>−</sup>) chelating a central Cu<sup>2+</sup> ion .

Properties

CAS No.

53404-08-3

Molecular Formula

C36H62CuO4

Molecular Weight

622.4 g/mol

IUPAC Name

copper;octadeca-9,12-dienoate

InChI

InChI=1S/2C18H32O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2

InChI Key

CXGHLNDIGXESIH-UHFFFAOYSA-L

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Cu+2]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

At the anode, copper undergoes oxidation to release Cu²⁺ ions:
$$ \text{Cu}^0 \rightarrow \text{Cu}^{2+} + 2e^- $$
Simultaneously, CLA (CH₃(CH₂)₇CH=CH(CH₂)₇COOH) deprotonates in the presence of hydroxide ions generated at the cathode:
$$ 2\text{OH}^- + 2\text{CLA} \rightarrow 2\text{H}2\text{O} + 2\text{CLA}^- $$
The Cu²⁺ ions react with CLA⁻ to form the final product:
$$ \text{Cu}^{2+} + 2\text{CLA}^- \rightarrow \text{Cu}(\text{CLA})
2 $$

Optimized Parameters

  • Voltage : 10 V
  • Electrolysis Time : 2 hours
  • Temperature : Room temperature (~27°C)
  • Atmosphere : Nitrogen (to prevent oxidation of CLA)

Characterization

  • FTIR : A shift in the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1540 cm⁻¹ (carboxylate) confirms ligand coordination.
  • XPS : The Cu 2p₃/₂ peak at 934.5 eV verifies the presence of Cu(II).
  • UV-Vis : A d-d transition band at ~675 nm in toluene solutions aligns with octahedral Cu(II) geometry.
  • FESEM : Thread-like morphologies suggest self-assembly of the hydrophobic complex.

Direct Reaction Method

The direct reaction between copper(II) hydroxide and CLA under reflux conditions provides a straightforward pathway. This method mirrors industrial practices for fatty acid salts but requires careful control of reaction conditions to avoid byproducts.

Procedure

  • Reagent Mixing : CLA and copper(II) hydroxide are combined in a 2:1 molar ratio in ethanol.
  • Reflux : The mixture is heated at 80°C for 6 hours under nitrogen.
  • Purification : The product is isolated via centrifugation, washed with n-hexane, and dried under vacuum.

Key Considerations

  • Solvent Choice : Ethanol enhances solubility of CLA and facilitates proton transfer.
  • Atmosphere : Nitrogen prevents oxidative degradation of unsaturated bonds in CLA.

Yield and Purity

  • Yield : ~85–90% (estimated via gravimetric analysis).
  • Impurities : Trace amounts of unreacted CLA are removed through solvent washing.

Metathesis Reaction

Metathesis involves the reaction of copper sulfate with sodium dioctadeca-9,12-dienoate (NaCLA). While less common, this method is advantageous for scalability.

Synthesis of Sodium Dioctadeca-9,12-dienoate

  • Neutralization : CLA is titrated with sodium hydroxide in ethanol until pH 9–10.
  • Precipitation : Sodium CLA is recovered via solvent evaporation.

Copper Complex Formation

$$ \text{CuSO}4 + 2\text{NaCLA} \rightarrow \text{Cu}(\text{CLA})2 + \text{Na}2\text{SO}4 $$
The insoluble copper complex is filtered and washed to remove sulfate residues.

Challenges

  • Solubility : Sodium CLA has limited solubility in water, necessitating ethanol/water mixtures.
  • Byproducts : Residual Na₂SO₄ may require repeated washing.

Comparative Analysis of Methods

Parameter Electrochemical Direct Reaction Metathesis
Reaction Time 2 hours 6 hours 4 hours (including NaCLA synthesis)
Temperature Room temperature 80°C Room temperature
Yield High (quantitative) Moderate (85–90%) Moderate (75–80%)
Purity Excellent (minimal byproducts) Good (trace CLA) Good (sulfate contamination)
Equipment Complexity Specialized (electrodes) Standard lab glassware Standard lab glassware

Characterization and Validation

Spectroscopic Confirmation

  • FTIR : Absence of O-H stretches (2500–3000 cm⁻¹) confirms complete deprotonation of CLA.
  • EDX : Elemental mapping shows homogeneous distribution of Cu, C, and O.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, consistent with metal carboxylates.

Chemical Reactions Analysis

Types of Reactions

Copper(2+) dioctadeca-9,12-dienoate can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in redox reactions, where it cycles between Cu(II) and Cu(I) oxidation states.

    Substitution: Ligand exchange reactions can occur, where the dioctadeca-9,12-dienoate ligands are replaced by other ligands.

    Coordination: The compound can form coordination complexes with other metal ions or organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.

    Coordination: Coordination reactions typically occur in polar solvents such as water or methanol.

Major Products

    Oxidation: The major products are often copper(I) complexes or copper oxides.

    Substitution: New coordination compounds with different ligands.

    Coordination: Mixed-metal or mixed-ligand complexes.

Scientific Research Applications

Copper(2+) dioctadeca-9,12-dienoate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of Copper(2+) dioctadeca-9,12-dienoate involves its ability to interact with biological molecules and cellular components. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can bind to proteins and enzymes, altering their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with copper(2+) dioctadeca-9,12-dienoate:

Methyl (9Z,12Z)-Octadeca-9,12-dienoate

  • Molecular Formula : C19H34O2
  • Key Properties: Density: 0.87737 g/cm³ (calculated via group contribution methods) .
  • Applications : Investigated for pharmaceutical applications, though requires preclinical validation .

(9Z,12Z)-2,3-Dihydroxypropyl Octadeca-9,12-dienoate

  • Molecular Formula : C21H38O5
  • Key Properties :
    • Derived from neuroprotective compound libraries; isolated alongside chrysogenamide A, a neuroprotective agent .
    • Structural features include a glycerol backbone, enhancing solubility compared to metal carboxylates.

Mercury(2+) (9Z,12Z)-Octadeca-9,12-dienoate

  • Molecular Formula : Hg(C18H31O2)2
  • Key Properties :
    • Listed in environmental regulations (e.g., Alps Electric's procurement standards) due to mercury's toxicity .
    • Contrasts with copper(2+) derivatives in safety profiles; mercury compounds are restricted in industrial applications .

(9Z,12Z)-Octadeca-9,12-dienoic Acid (Linoleic Acid)

  • Molecular Formula : C18H32O2
  • Key Properties: Precursor to this compound; synthesized via methods involving oxalyl chloride or carbodiimide coupling . Exhibits moderate GI absorption and BBB permeability in pharmacokinetic models, with log Po/w ≈ 7.12 .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cu(C18H31O2)2 636.48 Metal carboxylate with potential catalytic roles
Methyl (9Z,12Z)-octadeca-9,12-dienoate C19H34O2 294.47 Anticancer candidate; density = 0.87737 g/cm³
Mercury(2+) (9Z,12Z)-octadeca-9,12-dienoate Hg(C18H31O2)2 775.60 Regulated due to mercury toxicity
Linoleic acid C18H32O2 280.45 Precursor; log Po/w = 7.12, moderate bioavailability

Research Findings and Implications

  • Bioactivity : Methyl and dihydroxypropyl esters demonstrate higher bioactivity in drug discovery pipelines compared to metal carboxylates, though copper(2+) derivatives may offer stability advantages in industrial formulations .
  • Toxicity : Mercury analogs highlight the importance of metal ion selection; copper’s lower toxicity profile makes it preferable in regulated applications .
  • Synthesis: Linoleic acid derivatives are synthesized via esterification or salt formation, with this compound likely produced through acid-base reactions involving copper salts .

Biological Activity

Copper(2+) dioctadeca-9,12-dienoate, also known as copper linoleate, is a copper salt derived from linoleic acid. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial action, anti-inflammatory properties, and potential applications in cancer therapy. This article explores the biological activity of this compound based on various research findings and case studies.

This compound has the molecular formula C36H62CuO4C_{36}H_{62}CuO_4 and is characterized by its copper ion complexed with two molecules of linoleic acid. The structural configuration allows for unique interactions within biological systems, influencing its activity.

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Pathogen TypeActivity Observed
Gram-positive bacteriaStrong inhibition
Gram-negative bacteriaModerate inhibition
FungiEffective antifungal

2. Anti-inflammatory Effects

Research indicates that copper linoleate may modulate inflammatory responses. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing conditions such as arthritis and other inflammatory diseases.

3. Antioxidant Activity

The compound also displays antioxidant properties, which can protect cells from oxidative stress. This effect is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) effective against both pathogens, supporting its use as a potential antimicrobial agent in clinical settings .

Case Study 2: Anti-inflammatory Mechanisms

A research article in Inflammation Research explored the anti-inflammatory mechanisms of copper linoleate in human fibroblasts. The study found that treatment with the compound resulted in decreased expression of TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis.
  • Cytokine Modulation : It influences signaling pathways involved in inflammation, particularly through inhibition of NF-kB signaling.
  • Metal Ion Interaction : The presence of copper ions plays a critical role in catalyzing reactions that lead to oxidative stress in pathogens while providing protective effects in host cells.

Q & A

Basic Questions

Q. What established synthesis methods exist for Copper(2+) dioctadeca-9,12-dienoate, and how can purity be validated?

  • Methodological Answer: Common synthesis involves reacting copper(II) salts (e.g., CuCl₂) with dioctadeca-9,12-dienoic acid under controlled pH and temperature. Purity validation requires a multi-technique approach:

  • Elemental Analysis : Confirm stoichiometry (e.g., C:H:Cu ratios).
  • FTIR/Raman Spectroscopy : Identify carboxylate bonding (asymmetric stretching ~1600 cm⁻¹) and absence of free fatty acid .
  • XRD : Verify crystalline structure and phase purity.
  • Reliability Check : Conduct pilot surveys with revised protocols to improve reproducibility .

Q. Which spectroscopic techniques are prioritized for characterizing structural integrity?

  • Methodological Answer:

  • FTIR/ATR : Detects carboxylate-metal coordination shifts.
  • XPS : Confirms oxidation state of Cu²⁺ (binding energy ~935 eV for Cu 2p₃/₂).
  • NMR (¹H/¹³C) : Limited utility due to paramagnetic Cu²⁺ but useful for ligand analysis in solution.
  • Use discipline-specific databases (e.g., WebElements, PubMed) to cross-reference spectral libraries .

Q. How can solubility profiles in organic solvents be systematically studied?

  • Methodological Answer:

  • Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (hexane) solvents at varying temperatures.
  • UV-Vis Spectroscopy : Quantify solubility via Beer-Lambert law at λ_max for Cu²⁺ complexes.
  • Data Triangulation : Combine experimental results with computational COSMO-RS models to predict solvent interactions .

Advanced Research Questions

Q. How to resolve contradictions in reported thermodynamic properties (e.g., ΔH, stability) across studies?

  • Methodological Answer:

  • Cross-Validation Framework :

Replicate synthesis using protocols from conflicting studies.

Apply TGA/DSC : Compare decomposition temperatures and enthalpy changes.

XRD Post-Experiment : Check for phase changes or impurities.

  • Triangulation : Integrate data from peer-reviewed studies via meta-analysis, prioritizing sources with rigorous peer-review processes .
  • Example Table:
StudySynthesis ConditionsTGA Decomposition (°C)Reported ΔH (kJ/mol)XRD Phase Identified
ApH 6, 25°C220-450Monoclinic
BpH 7, 40°C195-420Amorphous

Q. What experimental design considerations are critical for studying catalytic activity in oxidation reactions?

  • Methodological Answer:

  • Control Variables :
  • Catalyst loading (e.g., 1-5 mol%).
  • Solvent polarity (aprotic vs. protic).
  • Oxygen source (O₂ vs. H₂O₂).
  • Kinetic Analysis : Use GC/MS or in-situ FTIR to monitor substrate conversion and intermediate formation.
  • Robustness Testing : Repeat experiments with varying Cu²⁺/ligand ratios to isolate active species .

Q. How to integrate computational modeling with experimental data to predict coordination behavior?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry of Cu²⁺-dienoate complexes (e.g., bond angles, charge distribution).
  • Validation : Compare computed IR/Raman spectra with experimental data.
  • Hybrid Methodology : Use molecular dynamics (MD) simulations to model solvent effects on coordination stability .

Q. What strategies address contradictions in reported biological activity (e.g., antimicrobial efficacy)?

  • Methodological Answer:

  • Assay Standardization :

Use consistent microbial strains (e.g., E. coli ATCC 25922).

Control for Cu²⁺ leaching via ICP-MS.

  • Meta-Analysis : Filter studies using criteria like peer-review status, assay methodology, and statistical rigor .
  • Example Workflow:
       Literature Review → Protocol Replication → Data Normalization → Statistical Comparison  

Methodological Recommendations

  • Data Collection : Combine quantitative (e.g., kinetic rates, elemental analysis) and qualitative (e.g., crystallinity observations) data for holistic insights .
  • Source Credibility : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry, Langmuir) over anecdotal or non-reviewed platforms .
  • Conflict Resolution : Use triangulation (multiple techniques, datasets, or theoretical models) to validate findings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.